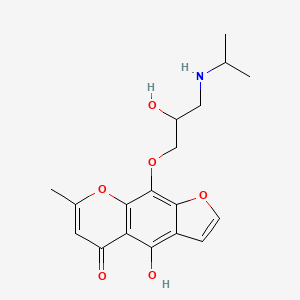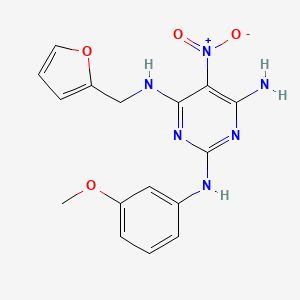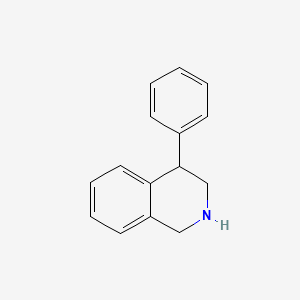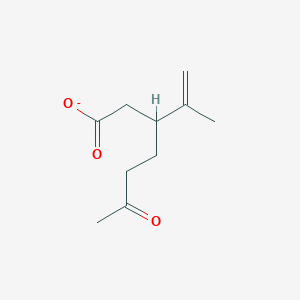
Iprocrolol
Overview
Description
Iprocrolol is a beta blocker that was never marketed . It is classified under the category of drugs used for treating neurological disorders . The IUPAC name for Iprocrolol is 4-Hydroxy-9-[2-hydroxy-3-(isopropylamino)propoxy]-7-methyl-2,3-dihydropyrano[3,2-f]benzofuran-5-one .
Molecular Structure Analysis
The molecular formula of Iprocrolol is C18H23NO6 and its molar mass is 349.383 g·mol −1 . For a detailed molecular structure analysis, tools like MolView can be used to convert the molecular formula into a 3D model.
Scientific Research Applications
Induced Pluripotent Stem Cells (iPSCs) and Therapeutic Applications
Iprocrolol, as a subject of scientific research, has been deeply involved in the exploration of induced pluripotent stem cells (iPSCs). iPSCs are reprogrammed cells derived from somatic cells and possess properties of self-renewal and differentiation into various types of cell lineages. These iPSCs have significant potential in regenerative medicine, disease modeling, and drug discovery.
Regenerative Medicine : iPSCs offer possibilities for autologous transplantation, where patient-specific cells can be transplanted to the site of injury or tissue degeneration. This approach could significantly reduce the chances of immune rejection and enhance the effectiveness of tissue regeneration techniques (Romano et al., 2014).
Disease Modeling and Drug Discovery : iPSCs are pivotal in understanding the molecular mechanisms of various diseases. They enable the modeling of diseases in vitro, providing a unique platform to study the etiology of diseases and develop potential treatments. Additionally, iPSCs are utilized in high-throughput screening of pharmaceutical drugs and evaluating their effects, thereby accelerating the process of drug discovery (Singh et al., 2015).
CNS Regeneration and Neurological Disorders : iPSC technologies hold significant promise in CNS regeneration and the study of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. iPSCs can be used to generate neural cells, offering new insights into the pathogenesis of these conditions and potential therapeutic approaches (Okano & Yamanaka, 2014).
Epigenetic Reprogramming in Cancer Research : The use of iPSC technology for epigenetic reprogramming of cancer cells provides a novel approach to understanding and treating cancer. This approach helps in studying the evolution of tumors and developing personalized treatment strategies based on the specific genetic background of the patient's cancer (MENENDEZ MENENDEZ et al., 2014).
Viral Infectious Diseases and Antiviral Therapies : iPSC-derived systems have been utilized to study viral infections and the development of antiviral therapies. This application is particularly relevant in modeling infections of neural, liver, and cardiac cells, as well as in understanding human genetic susceptibility to severe viral diseases (Trevisan et al., 2015).
Patient- and Disease-Specific Drug Discovery : iPSCs provide a platform for patient- and disease-specific drug discovery. They enable the modeling of diseases with patient-specific genetic information, facilitating the discovery of novel drugs and therapies tailored to individual patients (Gunaseeli et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-9-[2-hydroxy-3-(propan-2-ylamino)propoxy]-7-methylfuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-9(2)19-7-11(20)8-24-18-16-12(4-5-23-16)15(22)14-13(21)6-10(3)25-17(14)18/h4-6,9,11,19-20,22H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPBQMACNLBNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37855-81-5 (hydrochloride) | |
| Record name | Iprocrolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037855804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865890 | |
| Record name | 4-Hydroxy-9-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iprocrolol | |
CAS RN |
37855-80-4 | |
| Record name | Iprocrolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37855-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprocrolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037855804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPROCROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796BG09E22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1230662.png)
![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)



![6-[2-(1-azepanyl)-2-oxoethoxy]-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1230669.png)
![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)




